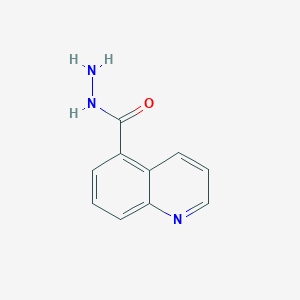

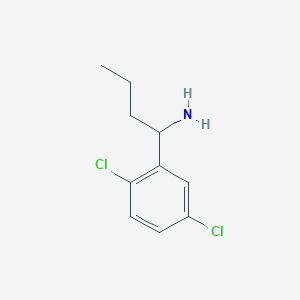

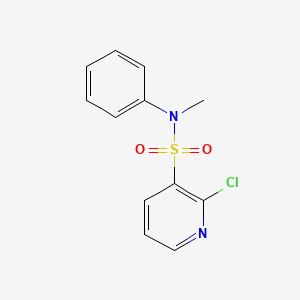

![molecular formula C10H11N3O2 B1386246 N-(2-Hidroxietil)imidazo[1,2-a]piridina-2-carboxamida CAS No. 1157107-85-1](/img/structure/B1386246.png)

N-(2-Hidroxietil)imidazo[1,2-a]piridina-2-carboxamida

Descripción general

Descripción

“N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide” is a compound that has been studied for its potential pharmaceutical applications . It has been identified as a novel, potent, and selective acid pump antagonist for the treatment of gastroesophageal reflux disease .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The molecular structure of these compounds, including “N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide”, has been studied extensively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into several categories, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de N-(2-Hidroxietil)imidazo[1,2-a]piridina se han explorado como posibles agentes anticancerígenos. Estos compuestos pueden actuar como inhibidores covalentes dirigidos a líneas celulares específicas del cáncer . Por ejemplo, han mostrado promesa en la inhibición de la mutación KRAS G12C en células NCI-H358, lo cual es significativo ya que esta mutación es prevalente en ciertos cánceres de pulmón .

Investigación Proteómica

En proteómica, estos compuestos se utilizan como productos especializados para estudiar las interacciones y funciones de las proteínas. Su estructura única les permite unirse a proteínas específicas, lo cual puede ser útil para comprender los mecanismos de las enfermedades y desarrollar nuevas estrategias terapéuticas .

Dispositivos Optoelectrónicos

El andamiaje de imidazo[1,2-a]piridina es valioso en la ciencia de los materiales, particularmente en el desarrollo de dispositivos optoelectrónicos. Sus propiedades luminiscentes lo hacen adecuado para su uso en diodos emisores de luz (LED) y otros dispositivos que requieren un flujo controlado de electrones .

Sensores

Debido a su naturaleza luminiscente, estos derivados también se aplican en la creación de sensores. Se pueden diseñar para detectar diversas sustancias biológicas y químicas, lo cual es crucial para el monitoreo ambiental y el diagnóstico médico .

Microscopía Confocal e Imagenología

Los derivados de imidazo[1,2-a]piridina sirven como emisores para la microscopía confocal e imagenología. Su capacidad para fluorescer bajo condiciones específicas los convierte en excelentes marcadores para visualizar estructuras celulares y subcelulares .

Campo Farmacéutico

En la industria farmacéutica, estos compuestos se investigan por su potencial terapéutico. Su estructura modificable permite la creación de una variedad de medicamentos con acciones dirigidas, como inhibidores enzimáticos o moduladores de receptores .

Cabezas de Guerra Covalentes

La estructura de N-(2-Hidroxietil)imidazo[1,2-a]piridina-2-carboxamida se puede utilizar para instalar cabezas de guerra covalentes en el diseño de fármacos. Este enfoque se utiliza para crear fármacos que forman un enlace permanente con su objetivo, lo que lleva a efectos prolongados .

Andamiaje Novel para el Descubrimiento de Fármacos

Por último, el núcleo de imidazo[1,2-a]piridina se considera un andamiaje novedoso para el descubrimiento de fármacos. Su versatilidad permite el desarrollo de nuevas moléculas con posibles aplicaciones terapéuticas, expandiendo los horizontes de la química medicinal .

Mecanismo De Acción

Target of Action

The primary target of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is KRAS G12C . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. The G12C mutation in KRAS is often found in various types of cancers .

Mode of Action

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide interacts with its target, KRAS G12C, through a covalent bond . This interaction inhibits the activity of the KRAS G12C protein, thereby preventing the transmission of signals that promote cell growth and survival .

Biochemical Pathways

The compound affects the KRAS signaling pathway . By inhibiting the activity of the KRAS G12C protein, it disrupts the signaling pathway, leading to the suppression of cell growth and induction of cell death .

Pharmacokinetics

The compound’s molecular weight is205.21 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of KRAS G12C by N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide leads to the suppression of cell growth and induction of cell death . This makes it a potent anticancer agent, particularly for cancers with the KRAS G12C mutation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively stable. Additionally, it is non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it is not yet known if it is safe for long-term use in humans.

Direcciones Futuras

The future of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is promising. Further research is needed to fully understand its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to determine its safety for long-term use in humans. Additionally, further research is needed to develop new methods of synthesis and delivery for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide, as well as to explore its potential applications in drug delivery and drug discovery research. Finally, further research is needed to develop new methods of analysis and characterization for N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide to better understand its structure and properties.

Análisis Bioquímico

Biochemical Properties

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .

Cellular Effects

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide influences various cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. The compound modulates cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects are particularly significant in cancer cells, where the compound has demonstrated cytotoxic activity .

Molecular Mechanism

The molecular mechanism of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its binding interactions with biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to changes in cellular processes. For example, it inhibits the activity of kinases involved in cell signaling, resulting in altered gene expression and cellular responses . Additionally, the compound may interact with DNA, affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound may affect the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, it can localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-6-4-11-10(15)8-7-13-5-2-1-3-9(13)12-8/h1-3,5,7,14H,4,6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUCGQPOUHVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

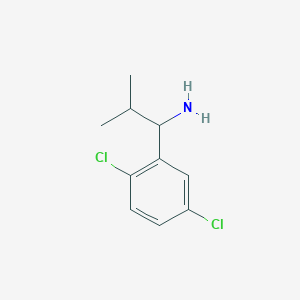

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1386168.png)

![3-[(Tert-butylsulfamoyl)methyl]benzoic acid](/img/structure/B1386170.png)

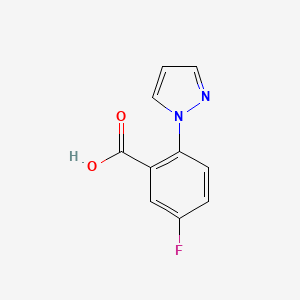

![6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1386174.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-methylaniline](/img/structure/B1386177.png)

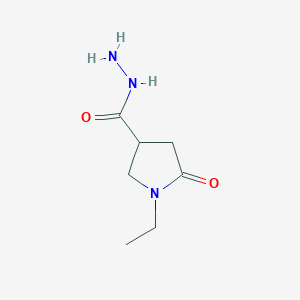

![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)